molecular formula C28H27Cl2N3O7S B1679262 Relcovaptan CAS No. 150375-75-0

Relcovaptan

Katalognummer: B1679262
CAS-Nummer: 150375-75-0
Molekulargewicht: 620.5 g/mol
InChI-Schlüssel: CEBYCSRFKCEUSW-NAYZPBBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Relcovaptan, also known as (2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide, is a non-peptide vasopressin receptor antagonist. It is selective for the V1a subtype of vasopressin receptors. This compound has shown promising initial results for the treatment of Raynaud’s disease, dysmenorrhoea, and as a tocolytic agent, although it is not yet approved for clinical use .

Vorbereitungsmethoden

Die Synthese von Relcovaptan umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Syntheseweg beinhaltet typischerweise:

Industrielle Produktionsverfahren für this compound sind darauf ausgelegt, eine hohe Reinheit und Ausbeute zu gewährleisten. Diese Verfahren beinhalten die Optimierung der Reaktionsbedingungen, die Skalierung des Syntheseprozesses und den Einsatz von Reinigungsverfahren wie Kristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Relcovaptan unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

    Substitution: Substitutionsreaktionen, insbesondere die an den aromatischen Ringen, können zur Bildung verschiedener Analoga führen.

    Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Katalysatoren für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Relcovaptan is a non-peptide vasopressin V1a receptor inhibitor with potential therapeutic applications in various conditions .

Obstetrics and Gynecology

  • Preterm Labor Inhibition this compound (SR 49059) can inhibit preterm labor by reducing the frequency of uterine contractions . A double-blind investigation involving women in weeks 32-36 of pregnancy who were experiencing at least four regular uterine contractions over 30 minutes were given either 400 mg of this compound or a placebo. The group treated with this compound showed a decrease in uterine contractions within the first half hour, stabilizing at 3.2 contractions/30 minutes after 1.5-2 hours, while the placebo group showed 7.8 contractions/30 minutes (p = 0.017) .
  • Ovarian Hyperstimulation Syndrome (OHSS) Prevention Research indicates that this compound may serve as a novel strategy for decreasing the risk of OHSS by inhibiting vasopressin-induced VEGF secretion through V1A receptor antagonism . In a study with rats, administration of this compound resulted in significantly lower ovarian weights and peritoneal fluid VEGF-A levels in treatment groups compared to the OHSS group (p=0.03 and p=0.005, respectively) .

Urology

  • Prostate Cancer Treatment Arginine vasopressin receptor type 1a (AVPR1a) can promote aggressive prostate cancer growth . Studies in mice have shown that this compound can halt tumor growth, stabilize circulating PSA, reduce Ki67, and downregulate cyclin A in castration-resistant prostate cancer (CRPC) xenografts . this compound also reduced the growth of established CRPC xenograft tumors in mouse prostates and decreased CRPC growth in bone metastasis models, improving the bone-to-total volume ratio in tumor-bearing mouse tibias .

Other Potential Applications

  • Raynaud's Disease and Dysmenorrhea this compound has shown initial positive results in treating Raynaud's disease and dysmenorrhea .
  • Hyponatremia Vasopressin receptor antagonists (VRAs) have been used to treat hyponatremia by promoting water excretion and increasing serum [Na+] . Tolvaptan, a selective V2 receptor antagonist, is among the VRAs approved in the U.S. for treating hyponatremia with mild to moderate symptoms .

Summary Table of Applications

ApplicationDescriptionEvidence
Preterm Labor InhibitionReduces the frequency of uterine contractions in women experiencing preterm laborClinical trial showed a significant decrease in uterine contractions in women treated with this compound compared to placebo (p = 0.017) .
OHSS PreventionDecreases the risk of ovarian hyperstimulation syndrome by inhibiting vasopressin-induced VEGF secretionRat study showed significantly lower ovarian weights and peritoneal fluid VEGF-A levels in treatment groups compared to the OHSS group (p=0.03 and p=0.005, respectively) .
Prostate Cancer TreatmentHalts tumor growth, stabilizes circulating PSA, reduces Ki67, and downregulates cyclin A in castration-resistant prostate cancer; reduces growth of CRPC xenograft tumors in mouse prostates and decreases CRPC growth in boneStudies in mice have demonstrated the effectiveness of this compound in reducing tumor growth and improving bone volume ratio in CRPC models .
Raynaud's Disease and DysmenorrheaShows initial positive results in treatmentInitial positive results have been observed .
HyponatremiaIncreases serum [Na+] Short-term use of VRAs in treating hyponatremia was successful at raising [Na + ] serum .

Safety and Tolerability

Wirkmechanismus

Relcovaptan exerts its effects by selectively antagonizing the V1a subtype of vasopressin receptors. This inhibition prevents vasopressin from binding to its receptor, thereby blocking the downstream signaling pathways. The molecular targets include the vasopressin V1a receptors, which are involved in vasoconstriction and other physiological responses .

Vergleich Mit ähnlichen Verbindungen

Relcovaptan ist im Vergleich zu anderen Vasopressinrezeptor-Antagonisten durch seine hohe Selektivität für den V1a-Subtyp einzigartig. Ähnliche Verbindungen umfassen:

Biologische Aktivität

Relcovaptan (SR49059) is a non-peptide antagonist of the arginine vasopressin receptor type 1a (AVPR1A). Its biological activity is primarily associated with its potential therapeutic applications in treating conditions such as castration-resistant prostate cancer (CRPC) and other disorders influenced by vasopressin signaling. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

This compound selectively antagonizes the AVPR1A receptor, which plays a crucial role in various physiological processes, including blood pressure regulation and fluid balance. By inhibiting AVPR1A, this compound disrupts vasopressin-mediated signaling pathways that contribute to tumor growth and other pathological conditions.

Key Findings on Mechanism

  • Inhibition of Tumor Growth : In preclinical models of CRPC, this compound significantly reduced tumor growth by blocking AVPR1A-mediated signaling pathways. Studies demonstrated that the administration of this compound in xenograft models halted tumor progression and stabilized circulating prostate-specific antigen (PSA) levels, a marker for prostate cancer activity .
  • Phosphorylation Pathways : this compound was shown to inhibit ERK and CREB phosphorylation induced by AVP in CRPC cells, indicating its role in blocking mitogenic signaling pathways that promote cancer cell survival and proliferation .

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

Table 1: Summary of Preclinical Studies Involving this compound

StudyModelDoseOutcome
Burnstein et al. (2019)CRPC XenograftDaily oral administrationSignificant reduction in tumor growth and stabilization of PSA levels
Nature Reviews Urology (2019)Bone Metastasis ModelVaried dosesDecreased CRPC growth in bone, improved bone-to-total volume ratio
BioRxiv (2020)Social Interaction Model1 mg/kg IPInhibition of prosocial behaviors mediated by AVP

Case Studies

  • Castration-Resistant Prostate Cancer : In a study conducted by Burnstein et al., mice with CRPC treated with this compound showed a marked decrease in tumor size compared to control groups. The treatment also resulted in lower Ki67 staining, indicating reduced cell proliferation within the tumors .
  • Ovarian Hyperstimulation Syndrome (OHSS) : A study indicated that this compound could mitigate the effects of OHSS by inhibiting vasopressin-induced VEGF secretion through AVPR1A antagonism. This suggests potential applications beyond oncology, particularly in reproductive health .

Safety Profile

This compound has demonstrated an excellent safety profile in both animal studies and early clinical trials. It has been well-tolerated with minimal adverse effects reported during single and repeated dose toxicological assessments .

Eigenschaften

IUPAC Name

(2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)/t22-,25-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBYCSRFKCEUSW-NAYZPBBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2[C@H]([C@](C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCC[C@H]5C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Cl2N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150375-75-0
Record name SR 49059
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150375-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Relcovaptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150375750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Relcovaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RELCOVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GL8G6G0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Relcovaptan
Reactant of Route 2
Reactant of Route 2
Relcovaptan
Reactant of Route 3
Relcovaptan
Reactant of Route 4
Reactant of Route 4
Relcovaptan
Reactant of Route 5
Relcovaptan
Reactant of Route 6
Relcovaptan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.